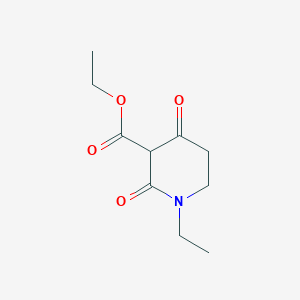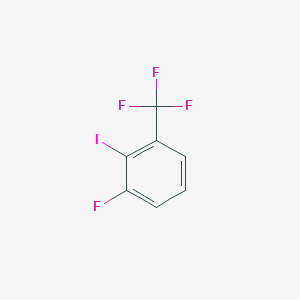
3-Fluoro-2-iodobenzotrifluoride
Descripción general
Descripción
3-Fluoro-2-iodobenzotrifluoride is a chemical compound with the molecular formula C7H3F4I . It is a liquid at ambient temperature .
Molecular Structure Analysis
The molecular structure of 3-Fluoro-2-iodobenzotrifluoride consists of a benzene ring with iodine and trifluoromethyl groups attached to it. The presence of these groups can significantly influence the chemical properties of the compound.Physical And Chemical Properties Analysis
3-Fluoro-2-iodobenzotrifluoride is a liquid at ambient temperature . Its molecular weight is 290 g/mol. More detailed physical and chemical properties were not available in the sources I found.Aplicaciones Científicas De Investigación
Synthesis and Characterization of Organopalladium Complexes
Research in organometallic chemistry has explored the synthesis of organopalladium complexes containing a fluoro ligand. These complexes have been synthesized using various methods, including the neutralization of hydroxo palladium dimers and ultrasound-promoted exchange. Such complexes are characterized by their reactivity in anhydrous media of low polarity, and the inertness of the fluoro ligand under these conditions (Pilon & Grushin, 1998).
Fluorination of 1,3-Dicarbonyl Compounds
Fluorination of 1,3-dicarbonyl compounds using aqueous hydrofluoric acid and iodosylbenzene has been achieved, leading to high yields of fluorinated products. This method presents a practical and convenient approach to direct fluorination, a significant process in organic synthesis (Kitamura et al., 2011).
Use of Fluoroform as a Difluorocarbene Source
Fluoroform, a non-toxic and inexpensive gas, has been used as a source of difluorocarbene for converting phenols and thiophenols into their difluoromethoxy and difluorothiomethoxy derivatives. This process, conducted at moderate temperatures and atmospheric pressure, highlights the versatility of fluoro compounds in organic synthesis (Thomoson & Dolbier, 2013).
Basicity Gradient-Driven Migration of Iodine in Fluoroarenes
Research on fluoroarenes has shown that basicity gradient-driven migration of iodine can lead to the formation of various iodoarenes and acids. This study demonstrates the chemical flexibility of fluoro compounds and their potential in creating diverse organic molecules (Rausis & Schlosser, 2002).
Oxidative Aliphatic C-H Fluorination
Investigations into the fluorination of aliphatic C-H bonds using fluoride salts have been conducted. This process, catalyzed by a manganese porphyrin complex, has significant implications in drug development, showcasing the importance of fluorinated compounds in medicinal chemistry (Liu et al., 2012).
Fluorination in Radioligand Imaging
The use of fluorinated compounds in radioligand imaging for brain metabotropic glutamate receptors has been explored. This application demonstrates the potential of fluorinated compounds in advanced medical imaging techniques (Siméon et al., 2012).
N-Fluoro Amines in Organic Synthesis
The synthesis and application of fluorinating compounds containing N–F bonds in organic synthesis have been extensively studied. These compounds are pivotal in fluorination reactions, emphasizing the role of fluorinated compounds in diverse organic transformations (Furin & Fainzil’berg, 2000).
Intramolecular Arylthiolations with Cu and Pd Catalysts
Intramolecular arylthiolations using Cu and Pd catalysts have been explored with fluoro and chloro aryl thioureas. This research highlights the catalytic capabilities of fluorinated compounds in creating complex organic molecules (Sahoo et al., 2012).
Trifluoromethylation of Aryl and Heteroaryl Halides
The trifluoromethylation process using fluoroform-derived CuCF3 has been extensively studied. This process is crucial in creating benzotrifluorides, compounds of significant interest in various chemical industries (Lishchynskyi et al., 2013).
Synthesis of 5-Fluoro-2-nitrobenzotrifluoride in Continuous-Flow Millireactor
The synthesis of 5-fluoro-2-nitrobenzotrifluoride using a continuous-flow millireactor system has been achieved. This research contributes to the field of process engineering, demonstrating efficient manufacturing methods for fluorinated compounds (Chen et al., 2020).
Photoredox Systems for Catalytic Fluoromethylation
Photoredox catalysis in fluoromethylation of carbon-carbon multiple bonds has been explored. This study emphasizes the utility of fluorinated compounds in creating advanced photoredox systems for synthetic organic chemistry (Koike & Akita, 2016).
Safety And Hazards
3-Fluoro-2-iodobenzotrifluoride is considered hazardous. It is a combustible liquid and may cause severe skin burns, eye damage, and respiratory irritation . It’s important to handle this compound with appropriate safety measures, including wearing protective clothing and ensuring adequate ventilation .
Propiedades
IUPAC Name |
1-fluoro-2-iodo-3-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4I/c8-5-3-1-2-4(6(5)12)7(9,10)11/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSKKBLWBRCLNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)I)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-2-iodo-3-(trifluoromethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazole-4-carboxylate](/img/structure/B3039404.png)

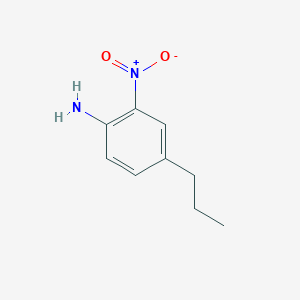

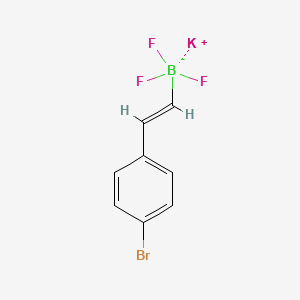

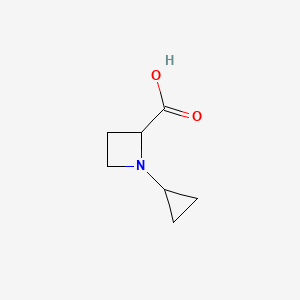
![2-[4-(Cyclohexyloxy)phenyl]ethylamine](/img/structure/B3039414.png)
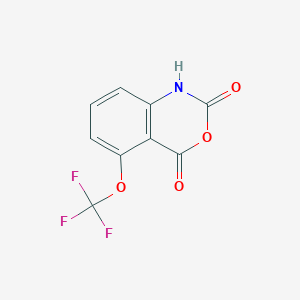
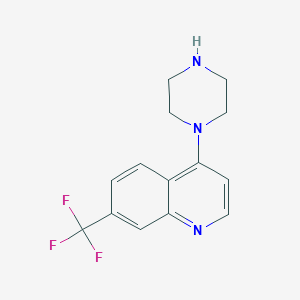
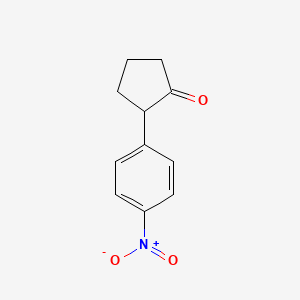
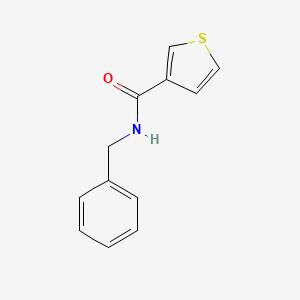
![2-phenyl-2H-[1,2,3,4]tetraazolo[5,1-a]isoquinolin-4-ium tetrafluoroborate](/img/structure/B3039423.png)
